molecular formula C9H18O B045478 1-Octen-4-ol, 4-methyl- CAS No. 62108-06-9

1-Octen-4-ol, 4-methyl-

Cat. No. B045478
CAS RN: 62108-06-9
M. Wt: 142.24 g/mol
InChI Key: IHBUZZYYHXJOSE-UHFFFAOYSA-N
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Description

1-Octen-4-ol, 4-methyl- is a naturally occurring compound that belongs to the family of mushroom aroma compounds. It is commonly found in various types of mushrooms, such as shiitake, oyster, and chanterelle. Apart from its aroma, this compound has gained significant attention in scientific research due to its potential applications in various fields, including food, agriculture, and medicine.

Mechanism Of Action

The mechanism of action of 1-Octen-4-ol, 4-methyl- is not fully understood. However, studies have suggested that it may exert its antimicrobial effects by disrupting the cell membrane of microorganisms. It has also been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis.

Biochemical And Physiological Effects

Studies have shown that 1-Octen-4-ol, 4-methyl- has various biochemical and physiological effects. It has been shown to have antioxidant properties, which may protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which may reduce inflammation in the body. Additionally, this compound has been shown to have analgesic properties, which may reduce pain.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Octen-4-ol, 4-methyl- in lab experiments is that it is a naturally occurring compound, which makes it a safer alternative to synthetic compounds. Additionally, this compound is readily available and relatively inexpensive. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.

Future Directions

There are several future directions for the study of 1-Octen-4-ol, 4-methyl-. One direction is to investigate its potential use as a natural pesticide in agriculture. Another direction is to investigate its potential use as a flavor enhancer in food products. Additionally, further studies are needed to fully understand its mechanism of action and to investigate its potential use in medicine.
Conclusion:
In conclusion, 1-Octen-4-ol, 4-methyl- is a naturally occurring compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of 1-Octen-4-ol, 4-methyl- can be achieved through various methods, including chemical synthesis, microbial fermentation, and extraction from natural sources. Chemical synthesis involves the reaction between 1-octene and formaldehyde in the presence of a catalyst. Microbial fermentation involves the use of microorganisms, such as yeasts and fungi, to produce the compound. Extraction from natural sources involves the isolation of the compound from mushrooms or other natural sources.

Scientific Research Applications

The potential applications of 1-Octen-4-ol, 4-methyl- in scientific research are vast. It has been studied for its antimicrobial, antitumor, and anti-inflammatory properties. It has also been investigated for its potential use as a flavor enhancer in food products. Additionally, this compound has been studied for its potential use in agriculture as a natural pesticide.

properties

CAS RN

62108-06-9

Product Name

1-Octen-4-ol, 4-methyl-

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

4-methyloct-1-en-4-ol

InChI

InChI=1S/C9H18O/c1-4-6-8-9(3,10)7-5-2/h5,10H,2,4,6-8H2,1,3H3

InChI Key

IHBUZZYYHXJOSE-UHFFFAOYSA-N

SMILES

CCCCC(C)(CC=C)O

Canonical SMILES

CCCCC(C)(CC=C)O

Origin of Product

United States

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